tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827312
InChI: InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC1CNCC1F
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol

tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate

CAS No.:

Cat. No.: VC13827312

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate -

Specification

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
IUPAC Name tert-butyl N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
Standard InChI Key UMQUBAWDZABAPY-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H]1CNC[C@H]1F
SMILES CC(C)(C)OC(=O)NCC1CNCC1F
Canonical SMILES CC(C)(C)OC(=O)NCC1CNCC1F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS No. 1932183-92-0) has the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol . Its IUPAC name, tert-butyl N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamate, reflects the stereochemical arrangement of the fluorine atom and carbamate group. The compound’s structure includes:

  • A pyrrolidine ring with fluorine at the 4-position.

  • A tert-butyl carbamate group attached to the methylene side chain at the 3-position.

  • Stereochemical specificity: The (3R,4S) configuration distinguishes it from diastereomers such as (3S,4R) or (3R,4R) variants.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉FN₂O₂
Molecular Weight218.27 g/mol
IUPAC Nametert-butyl N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamate
InChIKeyUMQUBAWDZABAPY-HTQZYQBOSA-N
Isomeric SMILESCC(C)(C)OC(=O)NC[C@H]1CNC[C@H]1F
Purity≥97%

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate involves protecting group strategies to ensure regioselectivity and stereochemical fidelity . A typical procedure includes:

  • Ring Formation: Construction of the pyrrolidine scaffold via cyclization reactions.

  • Fluorination: Introduction of fluorine at the 4-position using electrophilic fluorinating agents.

  • Carbamate Protection: Reaction of the primary amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
FluorinationSelectfluor®, CH₃CN, 0°C65–70%
Carbamate Formationtert-Butyl chloroformate, Et₃N, DCM85–90%

Industrial Production

Scalable manufacturing processes prioritize cost efficiency and purity control. Suppliers like MolCore BioPharmatech produce the compound under ISO-certified conditions, offering batches with ≥97% purity . Key challenges include minimizing racemization during fluorination and ensuring the removal of diastereomeric impurities.

Pharmaceutical Applications

Role as a Building Block

The compound’s fluorinated pyrrolidine core serves as a versatile scaffold for drug discovery. Its applications include:

  • Antiviral Agents: Structural analogs have shown activity against respiratory syncytial virus (RSV) by inhibiting viral fusion proteins.

  • Neurological Therapeutics: The carbamate group acts as a prodrug moiety, releasing active amines upon hydrolysis to modulate neurotransmitter systems.

Case Study: RSV Inhibitor Development

In preclinical studies, derivatives of this compound demonstrated low-nanomolar potency against RSV. The fluorine atom enhances binding affinity to the viral F-protein, while the tert-butyl group improves metabolic stability.

Biological Activity and Mechanism

Pharmacodynamic Properties

  • Enzyme Inhibition: The compound’s amine metabolite inhibits monoamine oxidases (MAOs), potentially aiding in the treatment of depression.

  • Bioavailability: Fluorination increases lipophilicity (LogP ≈ 1.8), facilitating blood-brain barrier penetration.

Table 3: Stereochemical Impact on Bioactivity

CompoundConfigurationIC₅₀ (MAO-B)
tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate(3R,4S)12 nM
(3S,4R)-Diastereomer(3S,4R)480 nM

The (3R,4S) configuration confers 20-fold higher potency than its diastereomer, underscoring the importance of stereochemistry.

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